3-(Tert-butylamino)cyclohex-2-en-1-one
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Overview
Description
3-(Tert-butylamino)cyclohex-2-en-1-one is an organic compound with the molecular formula C10H17NO It is characterized by a cyclohexene ring substituted with a tert-butylamino group at the third position and a ketone group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylamino)cyclohex-2-en-1-one typically involves the reaction of cyclohexanone with tert-butylamine under specific conditions. One common method includes:
Starting Materials: Cyclohexanone and tert-butylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature to ensure complete conversion.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butylamino)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3-(Tert-butylamino)cyclohexanol.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: 3-(Tert-butylamino)cyclohexanol.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
3-(Tert-butylamino)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Tert-butylamino)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The cyclohexene ring and ketone group also contribute to its overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)cyclohex-2-en-1-one
- 3-(Ethylamino)cyclohex-2-en-1-one
- 3-(Isopropylamino)cyclohex-2-en-1-one
Uniqueness
3-(Tert-butylamino)cyclohex-2-en-1-one is unique due to the presence of the bulky tert-butylamino group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
3-(tert-butylamino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-10(2,3)11-8-5-4-6-9(12)7-8/h7,11H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVYNTMJNQOFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC(=O)CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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